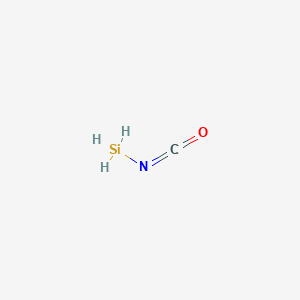
Sodium;1,3-dihydrobenzimidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1,3-dihydrobenzimidazole-2-thione, also known as sodium dimethyldithiocarbamate, is a chemical compound with a molecular formula of C3H6N2S2Na. It is a white crystalline powder that is soluble in water and commonly used as a fungicide, pesticide, and herbicide in agriculture. Sodium;1,3-dihydrobenzimidazole-2-thione has also been studied for its potential scientific research applications.
Wirkmechanismus
The mechanism of action of Sodium;1,3-dihydrobenzimidazole-2-thione;1,3-dihydrobenzimidazole-2-thione is not fully understood. However, it is believed to work by binding to metal ions and forming stable complexes. This prevents the metal ions from reacting with other substances and causing damage.
Biochemical and Physiological Effects
Sodium;1,3-dihydrobenzimidazole-2-thione has been shown to have antioxidant properties in vitro. It has also been shown to have anti-inflammatory effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Sodium;1,3-dihydrobenzimidazole-2-thione;1,3-dihydrobenzimidazole-2-thione in lab experiments is its relatively low cost. It is also readily available and easy to synthesize. However, one limitation is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
There are several potential future directions for research on Sodium;1,3-dihydrobenzimidazole-2-thione;1,3-dihydrobenzimidazole-2-thione. One area of interest is its potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Sodium;1,3-dihydrobenzimidazole-2-thione can be synthesized through a reaction between carbon disulfide and dimethylamine in the presence of Sodium;1,3-dihydrobenzimidazole-2-thione hydroxide. The resulting product is then acidified with hydrochloric acid to yield Sodium;1,3-dihydrobenzimidazole-2-thione dimethyldithiocarbamate.
Wissenschaftliche Forschungsanwendungen
Sodium;1,3-dihydrobenzimidazole-2-thione has been studied for its potential applications in scientific research. It has been used as a chelating agent for the removal of heavy metals from wastewater. Additionally, it has been studied for its potential as a corrosion inhibitor for metals in acidic environments.
Eigenschaften
CAS-Nummer |
15091-69-7 |
|---|---|
Molekularformel |
C7H6N2NaS+ |
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
sodium;1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H6N2S.Na/c10-7-8-5-3-1-2-4-6(5)9-7;/h1-4H,(H2,8,9,10);/q;+1 |
InChI-Schlüssel |
AZHSWHMJDBFGBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=S)N2.[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)[S-].[Na+] |
Andere CAS-Nummern |
15091-69-7 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)


![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)


![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)

